N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the 5-methylthiophen-2-yl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
302917-78-8 |
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Molecular Formula |
C19H20N4O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13+ |
InChI Key |
DTDPRZIEDKSDBW-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Origin of Product |
United States |
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